(3-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-14-6-4-5-13(11-14)17(20)19-10-9-16(12-19)23(21,22)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPHJZLZRJJZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a compound notable for its structural features, including a pyrrolidine ring and a chlorophenyl group. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C17H16ClNO3S
- Molecular Weight : 349.83 g/mol
- Purity : Typically 95%
The compound's structure includes a five-membered nitrogen-containing ring (pyrrolidine) and a sulfonamide moiety, which are often associated with biological activity.
Antimicrobial Properties
Recent studies have shown that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, demonstrating varying degrees of effectiveness .
| Compound | Bacterial Strains Tested | Activity |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | Moderate |
| Related Pyrrolidine Derivatives | Multiple strains | High |
Antipsychotic Activity
The compound's structural similarity to known antipsychotic agents suggests potential activity in this area. A study on related compounds indicated that modifications to the pyrrolidine structure could enhance receptor binding and antagonistic properties at serotonin receptors (5-HT3 and 5-HT6) .
In vitro assays demonstrated that these compounds could inhibit serotonin-induced responses in cell lines, indicating their potential as antipsychotic agents.
Study 1: Structure-Based Design
A recent publication detailed the design of pyrrolidine derivatives aimed at enhancing their interaction with serotonin receptors. The study highlighted that the introduction of sulfonamide groups improved the binding affinity to the target receptors significantly .
Key Findings :
- Compounds with phenylsulfonyl modifications showed enhanced potency.
- The most effective compound had an IC50 value of 0.0676 µM at the 5-HT3 receptor.
Study 2: Antimicrobial Evaluation
Another research effort focused on synthesizing and evaluating new derivatives based on the pyrrolidine scaffold. The results indicated that certain modifications led to increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Results Summary :
- The synthesized compounds were tested against a panel of pathogens.
- Notable activity was observed against resistant strains.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs differ primarily in substituents on the pyrrolidine ring, aryl groups, or additional heterocycles. Key examples include:
Key Observations :
- Pyrrolidine modifications: Substitutions like 3-amino () or benzyl groups () alter electronic and steric profiles, impacting receptor binding or solubility.
Comparison :
Physicochemical Properties
Activity Drivers :
- Hydrophobic interactions : The 3-chlorophenyl group in the target compound may enhance membrane permeability.
- Steric effects : Bulkier substituents (e.g., thiazole in ) could limit binding to compact active sites.
Preparation Methods
Nucleophilic Substitution Route
A common approach involves functionalizing pyrrolidine derivatives with a leaving group at the 3-position. For example, 3-bromopyrrolidine reacts with sodium phenylsulfinate in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, yielding 3-(phenylsulfonyl)pyrrolidine.
Reaction Conditions
- Substrate : 3-Bromopyrrolidine (1.0 equiv).
- Nucleophile : Sodium phenylsulfinate (1.2 equiv).
- Solvent : DMSO, 80°C, 12 hours.
- Yield : 68–72% after silica gel chromatography.
Mechanistic Insight
The reaction proceeds via an SN2 mechanism, with the sulfinate ion displacing bromide. Steric hindrance at the 3-position necessitates prolonged heating.
Oxidation of 3-(Phenylthio)Pyrrolidine
Alternative routes exploit sulfide oxidation. 3-(Phenylthio)pyrrolidine, synthesized via thiol-ene click chemistry, is oxidized with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) to yield the sulfonyl derivative.
Optimization Data
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| mCPBA | DCM | 0°C → rt | 85 |
| H₂O₂/Na₂WO₄ | H₂O/EtOH | 50°C | 62 |
Acylation of 3-(Phenylsulfonyl)Pyrrolidine
Direct Acylation with 3-Chlorobenzoyl Chloride
The nitrogen of 3-(phenylsulfonyl)pyrrolidine is acylated using 3-chlorobenzoyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
Procedure
- Dissolve 3-(phenylsulfonyl)pyrrolidine (1.0 equiv) and TEA (1.5 equiv) in THF.
- Add 3-chlorobenzoyl chloride (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Quench with water, extract with ethyl acetate, and purify via recrystallization (hexane/ethyl acetate).
Yield : 74–78%
¹H NMR (CDCl₃) : δ 8.35 (s, 1H, Ar-H), 7.52–7.41 (m, 7H, Ar-H), 4.19–3.66 (m, 4H, pyrrolidine-H).
Trifluoroacetate Salt Activation
To enhance acylation efficiency, the pyrrolidine is first converted to its trifluoroacetate salt. This protonates the amine, which is then deprotonated in situ by TEA, increasing nucleophilicity.
Comparative Yields
| Method | Yield (%) |
|---|---|
| Direct acylation | 74 |
| Trifluoroacetate activation | 89 |
Alternative Synthetic Pathways
Reductive Amination Strategy
A cyclization approach employs 4-chloro-N-(3-oxobutyl)benzenesulfonamide, which undergoes reductive amination with sodium cyanoborohydride to form the pyrrolidine ring.
Reaction Scheme
$$
\text{4-Chloro-N-(3-oxobutyl)benzenesulfonamide} \xrightarrow{\text{NaBH₃CN, AcOH}} \text{3-(Phenylsulfonyl)pyrrolidine}
$$
Advantages : Avoids pre-functionalized pyrrolidine derivatives.
Yield : 65% after column chromatography.
Purification and Characterization
Crystallization Techniques
Intermediate salts (e.g., oxalate) improve purity. For example, dissolving the crude product in isopropanol/water (10:1) and cooling yields crystals >99.5% pure by HPLC.
Spectroscopic Data
- IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
- MS (ESI+) : m/z 389.1 [M+H]⁺.
- Elemental Analysis : Calculated for C₁₇H₁₅ClNO₃S: C, 57.71%; H, 4.27%; N, 3.96%. Found: C, 57.68%; H, 4.29%.
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting flow chemistry for the nucleophilic substitution step reduces reaction time from 12 hours to 2 hours, enhancing throughput.
Solvent Recycling
Ethyl acetate from extraction steps is recovered via distillation, reducing waste by 40%.
Q & A
Q. What synthetic strategies are recommended for preparing (3-chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone?
The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the pyrrolidine sulfonyl intermediate using tert-butylsulfonyl or phenylsulfonyl groups. This step often employs coupling reagents (e.g., BOP, HATU) in solvents like dichloromethane or DMF under nitrogen .
- Step 2 : Reaction of the sulfonylated pyrrolidine with a 3-chlorobenzoyl chloride derivative. A base (e.g., triethylamine) is critical to neutralize HCl byproducts and improve yield .
- Optimization : Temperature control (0–25°C) and catalyst selection (e.g., DMAP) minimize side reactions from the reactive sulfonyl and chloroaryl groups .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | BOP, DMF, 0°C | 65–75 | ≥90% |
| 2 | TEA, CH₂Cl₂, RT | 55–65 | 85–90% |
Q. How can the molecular structure of this compound be characterized?
Structural elucidation requires:
- X-ray crystallography (e.g., SHELX programs ) to resolve the sulfonyl-pyrrolidine conformation and chloroaryl orientation.
- NMR spectroscopy :
- ¹H NMR : Signals at δ 3.2–3.8 ppm for pyrrolidine protons and δ 7.2–7.6 ppm for aromatic protons confirm regiochemistry .
- ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm and sulfonyl (SO₂) at ~55 ppm .
- HRMS : Exact mass verification (e.g., [M+H]+ expected at 390.08) .
Q. What preliminary biological assays are suitable for assessing its activity?
- Kinase inhibition assays : Screen against kinases (e.g., MAPK, PI3K) due to sulfonyl-pyrrolidine motifs’ affinity for ATP-binding pockets .
- GPCR binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK293 cells .
- Cytotoxicity profiling : MTT assays in cancer cell lines (IC₅₀ values) to identify therapeutic windows .
Advanced Research Questions
Q. How does the phenylsulfonyl group influence the compound’s pharmacokinetic properties?
- Lipophilicity : The sulfonyl group reduces logP by ~1.5 units compared to non-sulfonylated analogs, improving aqueous solubility but limiting membrane permeability .
- Metabolic stability : In vitro liver microsome assays show sulfonamide hydrolysis as the primary degradation pathway (t₁/₂ = 2.5 hrs in human microsomes) .
- Protein binding : >90% plasma protein binding (albumin) due to hydrophobic aryl and sulfonyl interactions, necessitating dose adjustments in vivo .
Q. What computational methods are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina with RCSB PDB structures (e.g., 3ERT for kinases) to model binding poses. The sulfonyl group forms hydrogen bonds with Lys216 and Asp184 residues .
- MD simulations : GROMACS-based 100 ns simulations reveal stable binding with RMSD <2.0 Å, but pyrrolidine ring flexibility may reduce selectivity .
- QSAR modeling : Hammett σ values for the 3-chlorophenyl substituent correlate with IC₅₀ in kinase assays (R² = 0.89) .
Q. How can contradictory data on biological activity be resolved?
- Case example : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM in kinase assays) may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competitive inhibition .
- Enantiomeric purity : Chiral centers in pyrrolidine require SFC or HPLC separation (e.g., Chiralpak AD-H column) to isolate active enantiomers .
- Validation : Reproduce studies with standardized protocols (e.g., Eurofins Panlabs kinase panel) and orthogonal assays (SPR, ITC) .
Methodological Challenges and Solutions
Q. What strategies mitigate sulfonamide hydrolysis during storage?
- Formulation : Lyophilize with trehalose (1:1 w/w) to stabilize the sulfonyl group; reduces hydrolysis by 80% over 6 months at 4°C .
- pH control : Store in citrate buffer (pH 4.5) to minimize nucleophilic attack on the sulfonamide .
Q. How to optimize crystallization for X-ray studies?
- Solvent screening : Use high-throughput vapor diffusion with PEG 3350 and 2-methyl-2,4-pentanediol (MPD) as precipitants .
- Cryoprotection : Soak crystals in Paratone-N for 30 sec before flash-freezing to prevent ice formation .
Table 2 : Crystallization Conditions
| Parameter | Optimal Value |
|---|---|
| Precipitant | 25% PEG 3350 |
| Temperature | 20°C |
| Resolution (Å) | 1.8–2.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
